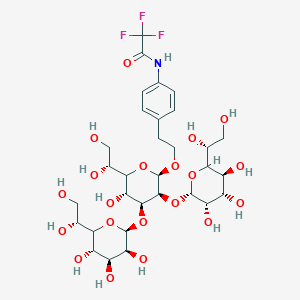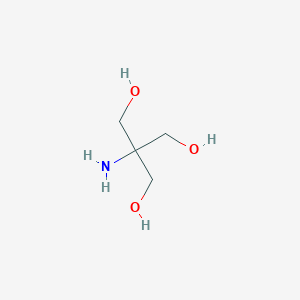
4(5)-O-Galactosylmaltopentaose
Vue d'ensemble
Description
4(5)-O-Galactosylmaltopentaose is a complex carbohydrate compound that consists of a maltopentaose backbone with a galactose unit attached to the fourth or fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(5)-O-Galactosylmaltopentaose typically involves enzymatic or chemical glycosylation processes. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of a galactose moiety to the maltopentaose substrate under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to achieve the desired glycosidic linkage.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast that possess the necessary glycosyltransferase activity are cultured in bioreactors, where they produce the compound in large quantities. The product is then purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4(5)-O-Galactosylmaltopentaose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose and maltopentaose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alditols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or benzyl groups, to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alditols.
Substitution: Acetylated or benzylated derivatives.
Applications De Recherche Scientifique
4(5)-O-Galactosylmaltopentaose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme specificity.
Industry: It is used in the food industry as a functional ingredient to enhance the nutritional value of products.
Mécanisme D'action
The mechanism of action of 4(5)-O-Galactosylmaltopentaose involves its interaction with specific enzymes and receptors in biological systems. The galactose unit can be recognized by galactose-binding proteins, facilitating various biological processes. In the gut, it can serve as a substrate for beneficial bacteria, promoting their growth and activity.
Comparaison Avec Des Composés Similaires
4(5)-O-Galactosylmaltopentaose can be compared with other galactosylated oligosaccharides, such as:
- 4(5)-O-Galactosylmaltotetraose
- 4(5)-O-Galactosylmaltotriose
- 4(5)-O-Galactosylmaltodiose
These compounds share similar structures but differ in the length of the maltose backbone. The uniqueness of this compound lies in its specific chain length, which can influence its physical and chemical properties, as well as its biological activity.
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8-15(43)20(48)25(53)32(59-8)58-7-14(65-34-27(55)22(50)17(45)10(3-39)61-34)31(67-36-29(57)24(52)19(47)12(5-41)63-36)30(66-35-28(56)23(51)18(46)11(4-40)62-35)13(6-42)64-33-26(54)21(49)16(44)9(2-38)60-33/h6,8-41,43-57H,1-5,7H2/t8-,9-,10-,11-,12-,13+,14-,15+,16-,17-,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFRQWRQGKHJOD-PLFPQOSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160321 | |
| Record name | 4(5)-O-Galactosylmaltopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
990.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137815-01-1 | |
| Record name | 4(5)-O-Galactosylmaltopentaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137815011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(5)-O-Galactosylmaltopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)

![(3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B137157.png)











